(3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a chemical compound identified as a key impurity during the synthesis and production of Ezetimibe. Ezetimibe is a cholesterol-lowering drug that acts by inhibiting the absorption of cholesterol in the small intestine. [ [] ] This specific isomer is crucial to study as its presence in Ezetimibe drug substance can affect the drug's purity, safety, and efficacy.
Ezetimibe was first introduced in the late 1990s and has been widely studied for its efficacy in managing cholesterol levels. It belongs to the class of compounds known as azetidines, which are characterized by a four-membered nitrogen-containing ring structure. The chemical formula for (3'R)-Ezetimibe is C₂₂H₂₄F₃N₃O₃, and its molecular weight is approximately 409.44 g/mol.
The synthesis of (3'R)-Ezetimibe involves several steps that can vary based on the method employed. Commonly, it starts from simpler organic compounds through multi-step reactions, including:
The molecular structure of (3'R)-Ezetimibe features an azetidine ring with various substituents that contribute to its biological activity. The key structural characteristics include:
(3'R)-Ezetimibe undergoes several key reactions during its synthesis:
These reactions typically involve reagents such as diisopropylethylamine and trimethylsilyl chlorides under controlled temperatures to optimize yields .
(3'R)-Ezetimibe is primarily used in clinical settings for:
(3’R)-Ezetimibe is a stereoisomeric impurity of the cholesterol-lowering drug Ezetimibe, characterized by the specific (3’R) configuration at one of its three stereogenic centers. Its systematic IUPAC name is (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one [7] [9]. The molecular formula is C₂₄H₂₁F₂NO₃, with a molecular weight of 409.43 g/mol [4] [7]. The core structure consists of a β-lactam (azetidin-2-one) ring substituted at C3 and C4 with fluorophenyl and hydroxyphenyl groups, respectively, and a 3-hydroxypropyl side chain with a terminal 4-fluorophenyl group. The (3’R) designation specifically refers to the stereochemistry at the carbon bearing the hydroxyl group in this side chain (C3' of the propyl linker) [3] [9].
Table 1: Nomenclature and Identifiers of (3’R)-Ezetimibe and Related Stereoisomers
Compound | IUPAC Name | CAS Number | Configuration |
---|---|---|---|
(3’R)-Ezetimibe | (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | 163380-16-3 | 3R,4S,3’R |
Active Ezetimibe (API) | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | 163222-33-1 | 3R,4S,3’S |
(3R,4R,3’R) Isomer | (3R,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | 1593542-96-1 | 3R,4R,3’R |
The critical distinction between (3’R)-Ezetimibe and the therapeutically active (3’S)-Ezetimibe lies in the absolute configuration at C3' of the hydroxypropyl side chain. This carbon is stereogenic due to its four distinct substituents: -H, -OH, -CH₂-, and -C₆H₄F [3] [6]. The (3’R) and (3’S) enantiomers are non-superimposable mirror images, making them epimers relative to the active pharmaceutical ingredient (API), which possesses the (3’S) configuration [3] [9].
This stereochemical divergence significantly impacts molecular recognition. The (3’S) configuration in the API optimizes binding to the NPC1L1 protein, the molecular target for cholesterol absorption inhibition in the intestine. In contrast, the (3’R) epimer exhibits reduced affinity due to altered spatial positioning of the 4-fluorophenyl group and the hydroxyl moiety, disrupting key interactions like hydrogen bonding and π-stacking [3]. Analytically, these isomers are separable via chiral HPLC methods using cellulose-based stationary phases, with the (3’R) isomer typically eluting earlier or later than the (3’S)-API depending on the mobile phase [3]. Polarimetry further distinguishes them: while specific rotations for (3’R)-Ezetimibe are not fully reported in the literature, enantiomers of chiral azetidinones typically exhibit equal but opposite optical rotations [6].
(3’R)-Ezetimibe possesses three stereogenic carbon atoms: C3 and C4 on the azetidinone ring, and C3' on the hydroxypropyl side chain (Figure 1). This results in eight possible stereoisomers (2³ = 8), including diastereomers and enantiomers [3] [4]. The chiral centers exhibit tetrahedral geometry, with bond angles approximating 109.5°, characteristic of sp³-hybridized carbon atoms [1] [6].
Table 2: Chiral Centers in (3’R)-Ezetimibe
Chiral Center | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 | Configuration in (3’R)-Ezetimibe |
---|---|---|---|---|---|
C3 (Azetidinone) | -H | -CH₂CH(OH)C₆H₄F | -C₆H₄F (N-linked) | -C₆H₄OH (C4-linked) | R |
C4 (Azetidinone) | -H | -C₆H₄OH | -N(C₆H₄F)C(=O) (Ring) | -C₃H₇FOH (C3-linked) | S |
C3' (Side chain) | -OH | -H | -CH₂- (linker to C3) | -C₆H₄F | R |
The molecule lacks a plane of symmetry due to the dissimilar substituents at each stereocenter and the absence of meso-type symmetry. Consequently, (3’R)-Ezetimibe is chiral and optically active [1] [8]. Its chirality arises exclusively from central chirality (stereogenic atoms), with no evidence of axial or planar chirality in its structure. The spatial arrangement of its pharmacophores—specifically the relative orientations of the two 4-fluorophenyl groups, the hydroxyphenyl group, and the β-lactam carbonyl—dictates its physicochemical behavior and biological inactivity compared to the API [3] [9].
Figure 1: Tetrahedral Geometry of Chiral Centers in (3’R)-Ezetimibe
C4(S) C3'(R) / \\ / \\ H₄ᵃ C₆H₄OH HO F-C₆H₄ | || \\ / N---C3(R) CH₂--CH₂ | | F-C₆H₄ C₆H₄F
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7